molecular formula C10H9BrClIO B14047203 1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one

1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one

Cat. No.: B14047203
M. Wt: 387.44 g/mol
InChI Key: RZWOLHHPSWHHGT-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromine, iodine, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one typically involves multiple steps. One common method is the radical benzylic bromination reaction, where a precursor compound such as 4-bromo-3-nitrotoluene undergoes bromination to yield 4-bromo-3-nitro-1-bromomethylbenzene . This intermediate can then be further reacted to introduce the iodine and chlorine atoms under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing efficient and scalable reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its halogen atoms. The bromine, iodine, and chlorine atoms can form halogen bonds with various biological molecules, affecting their function and activity. These interactions can influence molecular pathways and cellular processes, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one is unique due to the presence of three different halogen atoms in its structure. This combination of bromine, iodine, and chlorine atoms provides distinct chemical properties and reactivity compared to other similar compounds. The specific arrangement of these atoms also allows for unique interactions with biological molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9BrClIO

Molecular Weight

387.44 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-iodophenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9BrClIO/c11-5-8-2-1-7(4-10(8)13)3-9(14)6-12/h1-2,4H,3,5-6H2

InChI Key

RZWOLHHPSWHHGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)I)CBr

Origin of Product

United States

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